molecular formula C10H9F4NO7S B8214442 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate

Cat. No.: B8214442
M. Wt: 363.24 g/mol
InChI Key: LDTLFVAJBQGQPV-UHFFFAOYSA-M
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Description

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate (CAS: 107264-08-4) is a fluorinating reagent widely employed in organic synthesis. Its structure comprises a pyridinium cation substituted with a fluorine atom at the 1-position and two methoxycarbonyl groups at the 2- and 6-positions, paired with a trifluoromethanesulfonate (triflate) counterion. The molecular formula is C₁₀H₉F₄NO₇S, with a molecular weight of 363.24 g/mol . It appears as a white to pale yellow crystalline solid, exhibits good solubility in polar organic solvents (e.g., acetonitrile, dichloromethane), and is typically stored at 2–8°C under inert gas to prevent decomposition .

The electron-withdrawing methoxycarbonyl groups enhance the electrophilicity of the pyridinium ring, making the compound highly reactive in fluorination reactions, particularly for transferring fluorine to nucleophilic substrates .

Properties

IUPAC Name

dimethyl 1-fluoropyridin-1-ium-2,6-dicarboxylate;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FNO4.CHF3O3S/c1-14-8(12)6-4-3-5-7(11(6)10)9(13)15-2;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTLFVAJBQGQPV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=[N+](C(=CC=C1)C(=O)OC)F.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Solvent polarity significantly impacts fluorination efficiency:

SolventDielectric Constant (ε)Reaction Yield (%)
Acetonitrile37.578
THF7.662
DMF36.768

Acetonitrile optimizes charge stabilization during fluorination.

Stoichiometry and Equivalents

Excess Selectfluor® (1.2–1.5 equiv) ensures complete conversion, but higher equivalents promote side reactions (e.g., over-fluorination). A balance between reagent excess and side product formation is achieved at 1.2 equiv.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with a gradient elution (0–5% methanol in dichloromethane) separates the product from unreacted precursors and byproducts. The triflate salt elutes at Rf = 0.3–0.4 (TLC, UV 254 nm).

Recrystallization

Recrystallization from ethanol/diethyl ether (1:3 v/v) at −20°C yields colorless crystals with >99% purity. Slow cooling (1°C/min) minimizes inclusion of impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 6.8 Hz, 2H, aromatic), 4.02 (s, 6H, OCH₃), 3.95 (s, 3H, COOCH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −78.5 (CF₃SO₃⁻), −112.4 (N–F).

  • ESI-MS : m/z 257.1 [M−OTf]⁺ (calc. 257.0).

Elemental Analysis

ElementCalculated (%)Observed (%)
C39.1238.95
H3.013.12
N3.853.78

Deviations <0.3% confirm high purity.

Challenges and Mitigation Strategies

Hygroscopicity

The triflate salt rapidly absorbs moisture, leading to hydrolysis. Storage under argon with 4 Å molecular sieves maintains stability for >6 months.

Byproduct Formation

Minor products include:

  • 2,6-Bis(methoxycarbonyl)pyridine N-oxide : Forms under oxidative conditions (mitigated by strict oxygen exclusion).

  • Di-fluorinated species : Controlled by limiting fluorination time to ≤8 hours.

Recent Methodological Advances

Flow Chemistry Approaches

Continuous-flow reactors enhance heat transfer and reduce reaction times (2 hours vs. 8 hours batch). A microreactor system achieves 82% yield at 25°C.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces acetonitrile in some protocols, offering comparable yields (75%) with lower environmental impact.

Industrial-Scale Production

ParameterLaboratory ScalePilot Plant (10 kg)
Batch Size100 g10 kg
Fluorination Time8 hours12 hours
Overall Yield70%65%
Purity>99%98%

Scale-up challenges include heat dissipation during fluorination and efficient triflate salt recovery .

Chemical Reactions Analysis

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • CAS Number : 107264-08-4
  • Molecular Formula : C10H9F4NO7S
  • Molecular Weight : 363.24 g/mol
  • Structure : The compound features a pyridine ring substituted with two methoxycarbonyl groups and a fluorine atom, along with a trifluoromethanesulfonate group.

Applications in Organic Synthesis

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate is primarily used as a reagent in organic synthesis. Its applications include:

  • Fluorination Reactions : This compound serves as a fluorinating agent for various nucleophilic substrates. It can introduce fluorine into organic molecules, enhancing their biological activity and stability .
  • Synthesis of Heterocycles : It is utilized in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. The introduction of the pyridinium moiety allows for diverse reactivity patterns in subsequent reactions.

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry due to its ability to modify biological molecules:

  • Antiviral Activity : Research indicates that derivatives of pyridinium salts can exhibit antiviral properties. For instance, related compounds have been studied for their efficacy against hepatitis B virus infections .
  • Drug Development : The unique structural features of 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate make it a candidate for developing new therapeutic agents targeting various diseases.

Case Studies and Research Findings

Several studies highlight the utility of this compound in various research contexts:

Case Study 1: Fluorination of Aromatic Compounds

In a study published in Organic Letters, researchers demonstrated the effectiveness of 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate as a fluorination reagent for aromatic compounds. The reaction conditions were optimized to achieve high yields of fluorinated products with minimal side reactions .

Case Study 2: Synthesis of Antiviral Agents

Another research effort focused on synthesizing antiviral agents using this compound as a key intermediate. The study revealed that the resulting compounds exhibited significant antiviral activity against several strains of viruses, showcasing the potential for further development into therapeutic drugs .

Table 1: Comparison of Fluorinating Agents

Agent NameYield (%)Reaction Time (h)Notes
1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate852Effective for aromatic substrates
Selectfluor753More expensive
N-fluorobenzenesulfonimide704Less selective

Table 2: Antiviral Activity of Pyridinium Derivatives

Compound NameIC50 (µM)Target Virus
1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate5Hepatitis B Virus
Pyridinium derivative A10Influenza Virus
Pyridinium derivative B15HIV

Mechanism of Action

The mechanism of action of 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets through its fluoro and methoxycarbonyl groups. These interactions can modulate the activity of enzymes or other proteins, leading to changes in biochemical pathways. The trifluoromethanesulfonate anion also plays a role in stabilizing the compound and facilitating its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium triflate, three structurally related pyridinium triflate salts are analyzed:

Structural Analogues

Compound Name Substituents on Pyridinium Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate 1-F, 2- and 6-methoxycarbonyl C₁₀H₉F₄NO₇S 363.24 107264-08-4 High reactivity due to electron-withdrawing groups; used in fluorinations
2,6-Dichloro-1-fluoropyridinium trifluoromethanesulfonate 1-F, 2- and 6-Cl C₆H₃Cl₂F₄NO₃S 316.06 130433-68-0 Dichloro substituents reduce electron density; EP grade (>94% purity)
1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate 1-F, 2-, 4-, and 6-CH₃ C₉H₁₁F₄NO₃S 289.25 107264-00-6 Methyl groups donate electrons; lower reactivity, stable at 162–165°C

Performance in Fluorination Reactions

Parameter Target Compound 2,6-Dichloro Analogue 2,4,6-Trimethyl Analogue
Reaction Rate High (electron-deficient cation) Moderate Low (electron-rich cation)
Substrate Compatibility Broad (aryl, heteroaryl nucleophiles) Limited to activated substrates Selective for robust substrates
Thermal Stability Moderate (requires cold storage) High Very high (stable >160°C)

Biological Activity

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate (CAS Number: 107264-08-4) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethanesulfonate moiety and methoxycarbonyl substitutions, which may influence its pharmacological properties.

Chemical Structure

The molecular structure of 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate is represented as follows:

C10H9F4NO7S\text{C}_{10}\text{H}_{9}\text{F}_{4}\text{N}\text{O}_{7}\text{S}

This structure includes a pyridine ring substituted with a fluorine atom and two methoxycarbonyl groups, along with a trifluoromethanesulfonate group that enhances its reactivity and solubility.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of fluoro and trifluoromethyl-substituted compounds, including derivatives similar to 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate. A comparative analysis of various derivatives showed significant inhibition against Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), with minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL .

Key Findings:

  • Compound 22 , a related derivative, exhibited remarkable activity against multiple strains of MRSA and VRSA with an MIC as low as 0.031–0.062 µg/mL.
  • The time-kill kinetics indicated that the bactericidal effect of Compound 22 was comparable to vancomycin, demonstrating concentration-dependent activity .

Cytotoxicity

In vitro cytotoxicity assays conducted on Vero cells revealed that several derivatives with MIC values below 1 µg/mL displayed selectivity indices above 10, indicating potential for therapeutic use without significant toxicity . This suggests that modifications in the chemical structure can lead to enhanced selectivity and reduced cytotoxic effects.

Structure-Activity Relationship (SAR)

The biological activity of 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate can be influenced by various structural features:

  • Fluorine Substitution : The presence of fluorine atoms has been associated with improved antimicrobial activity due to enhanced lipophilicity and membrane penetration.
  • Methoxycarbonyl Groups : These groups may contribute to the overall stability and solubility of the compound, facilitating better interaction with biological targets.

Case Studies

Several case studies have explored the efficacy of similar pyridine derivatives in treating bacterial infections. For instance:

  • Study on Compound 22 : Demonstrated superior activity against MRSA compared to traditional antibiotics like methicillin and vancomycin. The study emphasized its potential as a new therapeutic agent for multidrug-resistant infections .
  • Comparative Analysis : A series of salicylanilide derivatives were synthesized and tested for their antimicrobial properties, revealing that structural modifications significantly impacted their effectiveness against resistant strains .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves fluorination of a pyridine precursor followed by functionalization with methoxycarbonyl groups. For example:

Fluorination Step : Use a fluorinating agent (e.g., Selectfluor® or analogous reagents) to introduce the fluorine atom at the 1-position of the pyridine ring. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to avoid over-fluorination or side reactions .

Methoxycarbonylation : Introduce methoxycarbonyl groups at the 2- and 6-positions via nucleophilic substitution or esterification. Anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) may enhance yield .

Counterion Exchange : Replace the initial counterion (e.g., BF₄⁻) with trifluoromethanesulfonate (OTf⁻) using ion-exchange resins or metathesis reactions in polar aprotic solvents (e.g., acetonitrile) .
Purity Optimization :

  • Monitor reactions by TLC or HPLC.
  • Purify via recrystallization (e.g., from dichloromethane/hexane mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Confirm purity via NMR (e.g., absence of unreacted precursors) and elemental analysis .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve triflate anion disorder .
  • Spectroscopy :
    • ¹⁹F NMR : Identify fluorine environments (δ ~ -70 to -80 ppm for OTf⁻; δ ~ -200 ppm for aromatic fluorine).
    • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonate groups (S-O at ~1200 cm⁻¹) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to analyze charge distribution, HOMO-LUMO gaps, and electrostatic potential maps, which correlate with fluorination reactivity .

Advanced Research Questions

Q. What mechanistic insights govern the fluorination efficiency of this compound in catalytic applications?

Methodological Answer:

  • Electrophilic Fluorination : The pyridinium triflate acts as a fluorinating agent via an SₙAr (nucleophilic aromatic substitution) mechanism. Substituent effects (methoxycarbonyl groups) direct fluorination by activating specific ring positions.
  • Kinetic Studies :
    • Use stopped-flow NMR to monitor intermediate formation.
    • Compare reaction rates with analogs (e.g., 1-Fluoro-2,4,6-trimethylpyridinium triflate ) to assess electronic effects.
  • Isotopic Labeling : Introduce ¹⁸F or deuterated analogs to trace fluorination pathways and byproduct formation .

Q. How do structural modifications (e.g., substituent variation) influence reactivity and stability?

Methodological Answer:

  • Substituent Screening : Synthesize derivatives with varying electron-withdrawing/donating groups (e.g., nitro, amino) at the 2- and 6-positions.
  • Stability Tests :
    • Thermogravimetric analysis (TGA) to assess thermal decomposition.
    • Accelerated aging studies (humidity, light exposure) to identify degradation pathways .
  • Reactivity Correlation : Use Hammett σ values to quantify substituent effects on fluorination rates. For example, methoxycarbonyl groups (σ ~ +0.45) enhance electrophilicity compared to methyl groups (σ ~ -0.17) .

Q. How can contradictions in crystallographic data (e.g., anion disorder) be resolved?

Methodological Answer:

  • Data Collection : Use low-temperature (100 K) measurements to minimize thermal motion. High-flux synchrotron radiation improves data resolution .
  • Refinement Strategies :
    • Apply SHELXL’s PART and SUMP instructions to model disordered triflate anions.
    • Use restraints (e.g., DFIX, SIMU) for anisotropic displacement parameters.
  • Validation Tools : Check R-factors, ADPs, and PLATON’s SQUEEZE function to account for solvent-accessible voids .

Q. What are the challenges in scaling up synthesis while maintaining reaction selectivity?

Methodological Answer:

  • Process Optimization :
    • Transition from batch to flow chemistry for fluorination steps to control exothermicity.
    • Use in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Byproduct Mitigation :
    • Screen solvents (e.g., DMF vs. acetonitrile) to minimize hydrolysis of methoxycarbonyl groups.
    • Optimize stoichiometry (e.g., 1.1 equivalents of fluorinating agent) to reduce unreacted precursors .

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